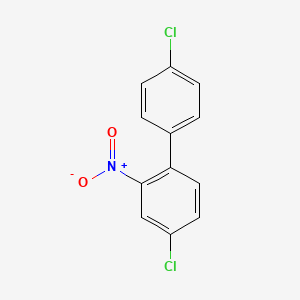

4,4'-Dichloro-2-nitro-1,1'-biphenyl

CAS No.: 192942-45-3

Cat. No.: VC16857071

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 192942-45-3 |

|---|---|

| Molecular Formula | C12H7Cl2NO2 |

| Molecular Weight | 268.09 g/mol |

| IUPAC Name | 4-chloro-1-(4-chlorophenyl)-2-nitrobenzene |

| Standard InChI | InChI=1S/C12H7Cl2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H |

| Standard InChI Key | ZPBKMMUAPCABDS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of two benzene rings connected by a single bond. The first ring bears chlorine substituents at the 4 and 4' positions, while the second ring has a nitro group at the 2 position. This arrangement creates a polarizable electron-deficient system due to the electron-withdrawing effects of the nitro and chlorine groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves nitration of 4,4'-dichlorobiphenyl under controlled conditions:

-

Nitration:

-

Reagents: Concentrated nitric acid () and sulfuric acid () as a nitrating mixture.

-

Conditions: Temperature maintained below 50°C to prevent over-nitration or ring sulfonation.

-

Mechanism: Electrophilic aromatic substitution at the ortho position relative to the biphenyl linkage, favored by the directing effects of the chlorine substituents.

-

-

Purification:

-

Recrystallization using ethanol or methanol yields a purity >95%.

-

Industrial Manufacturing

Scaled-up production employs continuous flow reactors to enhance reaction control and yield. Key considerations include:

-

Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity.

-

Waste Management: Neutralization of acidic byproducts and recovery of unreacted dichlorobiphenyl.

Chemical Reactivity and Functionalization

Reduction of Nitro Group

The nitro group () can be reduced to an amine () using:

-

Catalytic Hydrogenation: gas with palladium on carbon () at 60–80°C.

-

Chemical Reduction: Tin(II) chloride () in hydrochloric acid.

Product: 4,4'-Dichloro-2-amino-1,1'-biphenyl, a precursor for azo dyes and pharmaceuticals.

Electrophilic Substitution

The electron-deficient rings undergo limited electrophilic substitution. Halogenation or sulfonation requires harsh conditions due to deactivation by the nitro and chlorine groups.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a scaffold for antitumor and antimicrobial agents. Structural analogs demonstrate:

-

Anticancer Activity: Induction of apoptosis in MCF-7 breast cancer cells via reactive oxygen species (ROS) generation.

-

Antimicrobial Efficacy: MIC values of 25–35 µg/mL against Staphylococcus aureus and Escherichia coli.

| Application Area | Example Use Case | Reference |

|---|---|---|

| Drug Development | Intermediate for kinase inhibitors | |

| Agrochemicals | Herbicide precursor | |

| Materials Science | Liquid crystal synthesis |

Materials Science

The planar biphenyl core and polar substituents make it suitable for:

-

Liquid Crystals: Modulates phase transitions in display technologies.

-

Polymer Additives: Enhances thermal stability in polyesters.

Comparative Analysis with Analogous Compounds

4,4'-Dichloro-2-nitro-1,1'-biphenyl vs. 4,5-Dichloro-2-nitro-1,1'-biphenyl

| Property | 4,4'-Dichloro-2-nitro-1,1'-biphenyl | 4,5-Dichloro-2-nitro-1,1'-biphenyl |

|---|---|---|

| Substituent Positions | Cl at 4,4'; NO₂ at 2 | Cl at 4,5'; NO₂ at 2 |

| Reactivity | Lower electrophilicity due to para Cl | Higher reactivity at meta Cl |

| Thermal Stability | Decomposes at 210°C | Decomposes at 195°C |

The para chlorine arrangement in 4,4'-dichloro derivatives confers greater steric hindrance and electronic deactivation compared to meta-substituted analogs.

Future Research Directions

-

Mechanistic Studies: Elucidate ROS generation pathways in anticancer activity.

-

Green Synthesis: Develop solvent-free nitration using ionic liquids.

-

Polymer Applications: Investigate role in flame-retardant materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume